

Introduction: Defining the Molecular Blueprint of 2-Fluorobenzotrichloride

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Compound of Interest

Compound Name: 2-Fluorobenzotrichloride

Cat. No.: B1582446

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2-Fluorobenzotrichloride (CAS No. 488-98-2), with the molecular formula $C_7H_4Cl_3F$, is a pivotal intermediate in the synthesis of fine chemicals, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its utility stems from the unique reactivity conferred by the trichloromethyl group and the electronic influence of the ortho-fluorine substituent.[2] For researchers and drug development professionals, rigorous structural confirmation and purity assessment are paramount. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively define the molecular identity of this compound.

As a Senior Application Scientist, my approach is not merely to present data, but to explain the causality behind the experimental choices and the logic of spectral interpretation. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. When combined, they form a self-validating system that ensures the material's identity and quality, a critical requirement for reproducible, high-stakes research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of magnetically active nuclei. For **2-Fluorobenzotrichloride**, we examine the 1H , ^{13}C , and ^{19}F spectra to construct a detailed map of its atomic framework.

Expertise & Experience: The Rationale Behind NMR Analysis

The choice to perform ^1H , ^{13}C , and ^{19}F NMR is deliberate. ^1H NMR reveals the disposition of protons on the aromatic ring, whose chemical shifts and coupling patterns are highly sensitive to the electron-withdrawing effects of the $-\text{CCl}_3$ and fluorine substituents. ^{13}C NMR maps the carbon skeleton, definitively locating the quaternary carbons bonded to the fluorine and the trichloromethyl group. Finally, ^{19}F NMR, a highly sensitive technique, provides a direct and unambiguous signal for the fluorine atom, serving as a crucial identity test for fluorinated compounds.[3][4] The combination of these experiments allows for a complete and unambiguous assignment of the molecule's structure.

Experimental Protocol: High-Resolution NMR Spectroscopy

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

- **Sample Preparation:** Approximately 15-20 mg of **2-Fluorobenzotrichloride** is dissolved in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.[5]
- **^1H NMR Acquisition:** A standard pulse program is used with a spectral width of ~12 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. 16-32 scans are typically averaged.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is used with a spectral width of ~220 ppm. A longer relaxation delay (5 seconds) and a larger number of scans (1024-2048) are required due to the low natural abundance of the ^{13}C isotope.
- **^{19}F NMR Acquisition:** A standard single-pulse experiment is performed, with proton decoupling. The chemical shifts are referenced externally to a standard like CFCl_3 (0 ppm). [6]

^1H NMR Spectral Data & Interpretation

The ^1H NMR spectrum displays signals corresponding to the four protons on the substituted benzene ring. The electron-withdrawing nature of both the fluorine and trichloromethyl groups causes the protons to be deshielded, shifting their resonances downfield.

Table 1: ^1H NMR Spectral Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment	Multiplicity	Coupling Constant (J) Hz
~7.92	H-6	Triplet of doublets (td)	$J_{\text{H-H}} \approx 7.9 \text{ Hz}$, $J_{\text{H-F}} \approx 5.5 \text{ Hz}$
~7.44	H-4	Multiplet (m)	-
~7.17	H-3 / H-5	Multiplet (m)	-

Note: Precise assignments and multiplicities can be complex due to overlapping signals and long-range couplings. The data presented is based on available reference spectra.[\[5\]](#)[\[7\]](#)

The proton ortho to the $-\text{CCl}_3$ group (H-6) is expected to be the most downfield due to the combined deshielding effects of the adjacent trichloromethyl group and the fluorine atom. The remaining protons appear as a complex multiplet system.

^{13}C NMR Spectral Data & Interpretation

The proton-decoupled ^{13}C NMR spectrum provides a count of the unique carbon environments.

Table 2: ^{13}C NMR Spectral Data (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~160 (d, $^1J_{C-F} \approx 250$ Hz)	C-2
~135-140	C-1
~132	Aromatic CH
~128	Aromatic CH
~125 (d, $J_{C-F} \approx 4$ Hz)	Aromatic CH
~116 (d, $^2J_{C-F} \approx 22$ Hz)	Aromatic CH
~95	C-CCl ₃

(Note: These are estimated values based on typical shifts and C-F coupling constants for similar structures. Specific data for **2-Fluorobenzotrichloride** is available from spectral databases.)[\[8\]](#)

The most notable feature is the carbon attached to the fluorine (C-2), which appears as a large doublet due to one-bond C-F coupling ($^1J_{C-F}$). The carbons ortho and meta to the fluorine also exhibit smaller C-F couplings. The quaternary carbon of the -CCl₃ group is typically found further downfield.

NMR Assignments

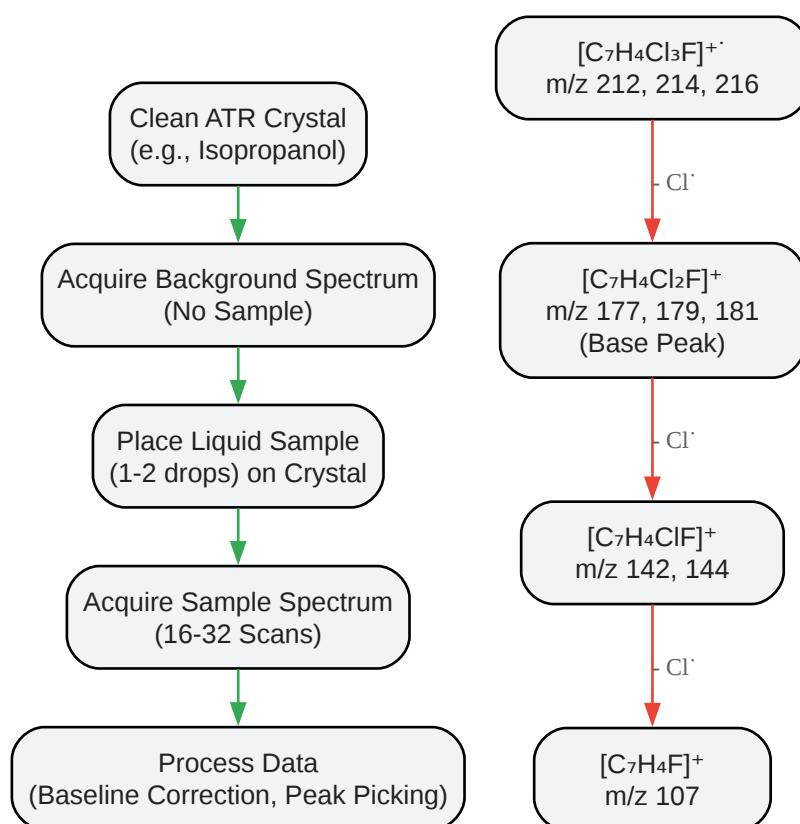
^1H NMR:
- H6: ~7.92 ppm
- H3,H4,H5: 7.17-7.44 ppm

^{13}C NMR:
- C2 (C-F): ~160 ppm (d)
- C1 (C-CCl3): ~135-140 ppm
- C-CCl3: ~95 ppm

^{19}F NMR:
- Single resonance expected
in aromatic region

2-Fluorobenzotrichloride Structure

mol

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